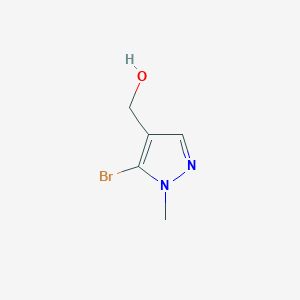

(5-bromo-1-methyl-1H-pyrazol-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-1-methylpyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXXSYMFUPNKBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pyrazole Heterocycle: Fundamental Importance and Research Significance

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry. numberanalytics.commdpi.com Its unique structural and electronic properties make it a privileged scaffold in drug discovery, with pyrazole derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govorientjchem.org The presence of both a proton-donating (pyrrole-type) and a proton-accepting (pyridine-type) nitrogen atom within the ring allows for diverse intermolecular interactions, crucial for binding to biological targets. mdpi.com Beyond pharmaceuticals, pyrazole-containing compounds are integral to the development of agrochemicals, such as pesticides and herbicides, and advanced materials like luminescent compounds and conducting polymers. numberanalytics.com The versatility and established importance of the pyrazole core underscore the foundational significance of any new derivative designed for further chemical exploration. mdpi.comglobalresearchonline.net

Strategic Role of Halogenated Pyrazole Derivatives in Organic Synthesis and Beyond

The introduction of a halogen atom onto the pyrazole (B372694) ring dramatically enhances its synthetic utility. beilstein-archives.org Halogenated pyrazoles, such as the bromo-substituted compound , are key intermediates in a multitude of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. beilstein-archives.org The carbon-bromine bond serves as a reactive handle, allowing for the strategic formation of new carbon-carbon or carbon-heteroatom bonds through reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. This capability provides chemists with a reliable method to construct complex molecular frameworks by linking the pyrazole core to other aromatic or aliphatic systems. beilstein-archives.org Furthermore, halogenation can modulate the electronic properties of the pyrazole ring and influence the lipophilicity of the molecule, which can be a critical factor in the design of bioactive compounds, aiding their passage through biological membranes. nih.gov

Functional Significance of the Hydroxymethyl Moiety in Heterocyclic Chemistry

The hydroxymethyl group (-CH₂OH) is a versatile and valuable functional group in organic synthesis. wikipedia.orgnumberanalytics.com As a primary alcohol, it can undergo a wide range of chemical transformations. numberanalytics.com It can be readily oxidized to form an aldehyde or a carboxylic acid, providing entry into a different class of reactive intermediates. numberanalytics.com The hydroxyl group can also participate in etherification and esterification reactions, allowing for the attachment of various other molecular fragments. numberanalytics.com In the context of heterocyclic chemistry, the hydroxymethyl group can act as a crucial tether or engage in intramolecular cyclization reactions to build more complex, fused ring systems. acs.orgacs.org Its ability to form hydrogen bonds can also influence a molecule's conformation and physical properties, such as solubility. numberanalytics.com This functional group is a key component in many pharmaceuticals and natural products, highlighting its importance in creating medicinally relevant structures. nih.gov

Positioning of 5 Bromo 1 Methyl 1h Pyrazol 4 Yl Methanol As a Subject of Academic Investigation

Precursor Synthesis and Pyrazole Ring Construction Approaches

The initial phase in the synthesis of the target compound is the construction of the pyrazole ring system with the necessary precursors for subsequent functionalization.

Formation of the Pyrazole Core Prior to Functionalization

The synthesis of the pyrazole ring is a fundamental step. A common method involves the condensation reaction between a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For instance, the reaction of diethyl butynedioate with methylhydrazine can yield a pyrazole derivative, specifically 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. google.com This initial pyrazole can then undergo further modifications.

Another approach involves starting with a pre-formed pyrazole and introducing the required functional groups. For example, 1-methyl-1H-pyrazole can serve as a starting material for further elaboration.

Strategic Introduction of the N-Methyl Group

The introduction of the methyl group at the N1 position of the pyrazole ring is a critical step that influences the regioselectivity of subsequent reactions. This is often achieved by using methylhydrazine during the initial ring formation. google.com For instance, the condensation of a suitable precursor with methylhydrazine directly affords the N-methylated pyrazole. google.com

Alternatively, if the pyrazole ring is already formed without the N-methyl group, methylation can be carried out as a separate step. This typically involves reacting the NH-pyrazole with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride in a suitable solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction conditions, such as temperature and reaction time, are optimized to ensure efficient methylation. chemicalbook.com

Regioselective Bromination Strategies for Pyrazole Scaffolds

The introduction of a bromine atom at a specific position on the pyrazole ring requires careful control of the reaction conditions and the choice of brominating agent.

Direct Bromination Mechanisms and Optimized Conditions

Direct bromination of a pre-formed N-methylated pyrazole is a common strategy. The regioselectivity of this electrophilic substitution is governed by the electronic properties of the pyrazole ring, with the 4-position being generally susceptible to electrophilic attack. However, to achieve bromination at the 5-position as required for the target molecule, the 4-position must be blocked or the reaction conditions must favor the 5-bromo isomer.

In some cases, bromination can be achieved using a brominating agent like N-bromosuccinimide (NBS). researchgate.net The choice of solvent and temperature can influence the outcome of the reaction.

Indirect Bromination via Halogenation of Precursors

An alternative to direct bromination of the pyrazole ring is the introduction of bromine at an earlier stage of the synthesis. For example, a precursor containing a bromine atom can be used to construct the pyrazole ring.

Another indirect method involves the conversion of a hydroxyl group to a bromine atom. For instance, a 5-hydroxy-1-methyl-1H-pyrazole derivative can be treated with a reagent like tribromooxyphosphorus in acetonitrile (B52724) to replace the hydroxyl group with a bromine atom, yielding a 5-bromo-1-methyl-1H-pyrazole derivative. google.com

Introduction and Derivatization of the Hydroxymethyl Group at the Pyrazole-4-position

The final key functionalization is the introduction of the hydroxymethyl group at the C4 position of the pyrazole ring.

A common and effective method for this transformation is the reduction of a corresponding pyrazole-4-carbaldehyde or a pyrazole-4-carboxylic acid ester. For example, 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde can be reduced to this compound. This reduction can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) in an alcoholic solvent.

The precursor, 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, can be synthesized via the Vilsmeier-Haack reaction on a suitable pyrazole precursor. umich.edumdpi.com This reaction typically involves the use of phosphorus oxychloride and dimethylformamide (DMF) to introduce the formyl group at the 4-position. umich.edumdpi.com

Alternatively, a pyrazole-4-carboxylic acid ester, such as ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, can be reduced to the corresponding alcohol. alfa-chemistry.combldpharm.com This reduction is often carried out using a stronger reducing agent like lithium aluminum hydride in an ethereal solvent.

The following table summarizes some of the key intermediates and their properties in the synthesis of this compound.

| Compound Name | Molecular Formula | CAS Number |

| This compound | C5H7BrN2O | 84662962 |

| 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde | C5H5BrN2O | 54775393 |

| Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate | C7H9BrN2O2 | 105486-72-4 |

| 1-Methyl-1H-pyrazole | C4H6N2 | 930-36-9 |

| 4-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | 15803-02-8 |

| 5-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 | 361476-01-9 |

| (1-Methyl-1H-pyrazol-4-yl)methanol | C5H8N2O | 112029-98-8 |

| 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | 847818-55-7 |

Reductive Transformations of Carboxylic Esters or Aldehydes

A principal and well-documented route to obtaining this compound involves the chemical reduction of a corresponding pyrazole-4-carboxylic acid ester or a pyrazole-4-carbaldehyde. This approach is favored for its straightforward nature and the general availability of the necessary precursors.

The reduction of pyrazole esters, such as ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, is a common strategy. mdpi.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed to achieve the conversion of the ester group to a primary alcohol. mdpi.com The reaction is generally performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, to prevent quenching of the highly reactive hydride reagent. This method has been successfully used for various pyrazole esters, yielding the corresponding pyrazole alcohols in high yields. mdpi.com

Similarly, the reduction of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde serves as a direct pathway to the target alcohol. researchgate.net This transformation can be accomplished using a variety of reducing agents. While strong hydrides like LiAlH₄ are effective, milder reagents such as sodium borohydride (NaBH₄) can also be used, often in alcoholic solvents like methanol (B129727) or ethanol (B145695). The choice of reducing agent may be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions. The aldehyde precursor itself is a key intermediate that can be synthesized through various methods, including the Vilsmeier-Haack reaction on the corresponding pyrazole. rsc.orgresearchgate.net

Table 1: Reductive Synthesis of Pyrazol-4-yl Methanols

| Precursor | Reducing Agent | Product | Reference |

|---|---|---|---|

| Pyrazole Esters (e.g., ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate) | Lithium Aluminum Hydride (LiAlH₄) | Pyrazole Alcohols (e.g., this compound) | mdpi.com |

| Pyrazole-4-carbaldehydes (e.g., 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde) | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Pyrazole-4-yl Methanols | researchgate.net |

Alternative Synthetic Routes to the Hydroxymethyl Moiety

Beyond the direct reduction of esters and aldehydes, other synthetic strategies can be envisioned for introducing the hydroxymethyl group onto the pyrazole core. One such pathway involves a two-step sequence starting with the formylation of the pyrazole ring, followed by reduction. The Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), is a classic method for introducing a formyl (aldehyde) group onto electron-rich heterocyclic rings. researchgate.netresearchgate.net Starting with 5-bromo-1-methyl-1H-pyrazole, a Vilsmeier-Haack reaction would yield 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, which, as discussed previously, can be readily reduced to the target alcohol. researchgate.net

Another potential, though less direct, route could involve the synthesis of an intermediate with a functional group that can be converted to a hydroxymethyl group. For instance, a Grignard reaction involving a suitable pyrazole halide and formaldehyde (B43269) could theoretically install the hydroxymethyl group, although this approach may be complicated by the reactivity of the pyrazole ring itself.

Overall Reaction Pathway Optimization and Scalability Considerations

The successful laboratory synthesis of this compound is the first step towards its potential application. Optimizing the reaction pathway for higher yields, better purity, and scalability, while considering environmental impact, is crucial for practical implementation.

Yield Enhancement and Purity Control in Multi-Step Synthesis

Purity control is equally important. The isolation of intermediates and the final product often requires purification techniques to remove unreacted starting materials, reagents, and byproducts. Column chromatography on silica (B1680970) gel is a frequently employed method for purifying pyrazole derivatives, allowing for the separation of compounds with different polarities. rsc.orgias.ac.in The choice of eluent system is critical for achieving good separation. After purification, the identity and purity of the compound are typically confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com

Considerations for Sustainable and Green Chemical Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles to minimize environmental impact. nih.gov The synthesis of pyrazole derivatives is an area where these principles are being actively applied. researchgate.netthieme-connect.com Key strategies include:

Use of Green Solvents: Traditional syntheses often rely on volatile and sometimes toxic organic solvents. A greener approach involves replacing these with more environmentally benign alternatives. Water is an ideal green solvent, and many pyrazole syntheses, including multicomponent reactions, have been successfully adapted to aqueous media. researchgate.netthieme-connect.comacs.org The use of ethanol or water-ethanol mixtures is also a common green alternative. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound sonication are energy-efficient techniques that can significantly accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.netnih.gov These methods are increasingly used in the synthesis of heterocyclic compounds like pyrazoles.

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, is a cornerstone of green chemistry. nih.gov In pyrazole synthesis, various catalysts, including magnetic nanoparticles and biodegradable composites, have been developed to facilitate reactions under milder conditions and allow for easy separation and reuse of the catalyst. researchgate.netnih.gov

Atom Economy and Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials are combined in a single step to form a complex product. researchgate.netacs.org These reactions are inherently atom-economical as they reduce the number of synthetic steps, solvent usage, and waste generation. acs.org Designing the synthesis of this compound or its precursors through an MCR approach would be a significant step towards a more sustainable process.

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Reactions at the Bromine Moiety: Advanced Cross-Coupling Methodologies

The bromine atom on the pyrazole ring is a key handle for introducing molecular complexity through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For brominated pyrazoles, these reactions provide efficient pathways to novel derivatives.

Suzuki-Miyaura Coupling: This reaction couples the bromo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. nih.govwikipedia.org It is widely used for synthesizing biaryl compounds and other conjugated systems. wikipedia.org The reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the organoboron reagents. nih.govlibretexts.org A general scheme for the Suzuki-Miyaura reaction involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For instance, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been successfully achieved using a XPhosPdG2/XPhos catalyst system, yielding C3-arylated products in good to excellent yields. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the bromo-pyrazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly effective method for the formation of C(sp2)-C(sp) bonds, leading to the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction conditions are generally mild, often conducted at room temperature in the presence of a base. wikipedia.orgnih.gov For example, the Sonogashira coupling of 4-bromo-6H-1,2-oxazines with terminal alkynes like phenylacetylene (B144264) and trimethylsilylethyne, using PdCl2(PPh3)2 and CuI, has been shown to produce the corresponding 4-alkynyl-substituted heterocycles in good yields. nih.gov

Heck Reaction: The Heck reaction couples the bromo-pyrazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is particularly useful for the synthesis of substituted alkenes and exhibits excellent trans selectivity. organic-chemistry.org While specific examples involving this compound are not prevalent in the searched literature, the general applicability of the Heck reaction to aryl bromides suggests its potential for modifying this substrate. organic-chemistry.org

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the bromo-pyrazole, catalyzed by a nickel or palladium complex. organic-chemistry.org The Negishi coupling is a versatile method for forming C-C bonds and has a broad scope, applicable to various halides and organozinc compounds. organic-chemistry.orgresearchgate.net It was one of the first methods to allow for the efficient synthesis of unsymmetrical biaryls. organic-chemistry.org The reaction of bromoarenes with dimethylzinc (B1204448) in the presence of a palladium catalyst has been shown to be a high-yielding route to methylarenes, tolerating a wide range of functional groups. researchgate.net

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Pyrazoles

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Key Features | Reference |

| Suzuki-Miyaura | Boronic acids/esters | Pd catalyst (e.g., Pd(PPh3)4), Base | Mild conditions, functional group tolerance, low toxicity of reagents. | nih.govwikipedia.orglibretexts.org |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp2)-C(sp) bonds, mild conditions. | wikipedia.orglibretexts.orgnih.gov |

| Heck | Alkenes | Pd catalyst, Base | Forms substituted alkenes, high trans selectivity. | organic-chemistry.org |

| Negishi | Organozinc reagents | Ni or Pd catalyst | Versatile for C-C bond formation, broad scope. | organic-chemistry.orgresearchgate.net |

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods for C-N, C-O, and C-S bond formation. These reactions often require harsher conditions than their palladium-catalyzed counterparts but are valuable for specific transformations. For instance, the Ullmann reaction has been a cornerstone for the arylation of anilines, although it traditionally requires high temperatures and strong bases. acs.org More modern copper-catalyzed methods can be used for a variety of cross-coupling reactions, including those involving N-H heterocycles. nih.gov Copper(I)-catalyzed tandem reactions have also been developed, for example, to synthesize pyrazolo[5,1-a]isoquinolines from 2-alkynylbromobenzene and pyrazole. cornell.edu Furthermore, copper(I)-catalyzed cross-coupling of 1-bromoalkynes with organozinc reagents has been reported, expanding the utility of copper in C-C bond formation. nih.gov

While less common for simple bromo-pyrazoles which are not highly activated, nucleophilic aromatic substitution (SNAr) can be a viable pathway for derivatization, particularly if the pyrazole ring is further activated by electron-withdrawing groups. nih.gov In an SNAr reaction, a nucleophile displaces the bromide ion. The classic mechanism involves a two-step process with the formation of a Meisenheimer intermediate. nih.gov However, concerted SNAr mechanisms have also been identified. nih.gov For example, SNAr reactions have been studied on 5-bromo-1,2,3-triazines with phenols, which can proceed through a concerted mechanism. nih.govresearchgate.net These reactions can lead to the formation of aryloxy-substituted heterocycles. nih.gov

This is the second part of the article.

Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position of the pyrazole ring offers another site for chemical modification, allowing for the introduction of different functional groups and the extension of the molecular scaffold.

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing access to key synthetic intermediates. The choice of oxidizing agent determines the outcome of the reaction. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are typically used for the selective oxidation to the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will typically oxidize the primary alcohol all the way to the carboxylic acid. The resulting aldehydes are valuable for subsequent reactions such as Wittig reactions, reductive aminations, and aldol (B89426) condensations. The carboxylic acids are versatile intermediates that can be converted into a wide range of other functional groups, including esters, amides, and acid chlorides. For example, the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid has been documented, which can be derived from the corresponding alcohol. alfa-chemistry.com

The hydroxymethyl group can readily undergo esterification and etherification reactions. Esterification is often used to protect the alcohol group during subsequent synthetic steps or to introduce specific ester functionalities that may have biological activity. This is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. Similarly, etherification, accomplished by reacting the alcohol with an alkyl halide in the presence of a strong base (Williamson ether synthesis) or under acidic conditions with another alcohol, can be used for protection or to introduce ether linkages into the molecule. These reactions enhance the synthetic versatility of this compound by allowing for the controlled manipulation of the molecule's structure. For instance, the formation of an ethyl ester of a similar pyrazole derivative, 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, is a known transformation. alfa-chemistry.comgoogle.combldpharm.com

Interactive Data Table: Transformations of the Hydroxymethyl Group

| Reaction Type | Reagent(s) | Product Functional Group | Purpose/Further Reactions | Reference |

| Oxidation (mild) | PCC, Dess-Martin periodinane | Aldehyde | Wittig, reductive amination, aldol condensation. | |

| Oxidation (strong) | KMnO4, Jones reagent | Carboxylic Acid | Esterification, amidation, acid chloride formation. | alfa-chemistry.com |

| Esterification | Acyl chloride, Carboxylic anhydride | Ester | Protection, introduction of bioactive moieties. | alfa-chemistry.comgoogle.combldpharm.com |

| Etherification | Alkyl halide, Base (Williamson) | Ether | Protection, introduction of ether linkages. |

Conversion to Halogenated Methyl Derivatives (e.g., chloromethyl, bromomethyl)

The conversion of the hydroxymethyl group of this compound into its corresponding halogenated methyl derivatives, such as chloromethyl and bromomethyl pyrazoles, is a crucial step for further functionalization, as it transforms the hydroxyl into a better leaving group for nucleophilic substitution reactions. While direct experimental data for this specific compound is limited in publicly available literature, these transformations can be achieved using standard and well-established synthetic methodologies.

For the synthesis of the chloromethyl derivative, reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly employed. The reaction with thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. The reaction typically proceeds by the formation of a chlorosulfite intermediate, followed by an intramolecular Sₙi attack by the chloride ion.

The bromomethyl derivative can be prepared using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction with PBr₃ is generally effective for primary alcohols and proceeds via the formation of a phosphite (B83602) ester intermediate. A patent describing the synthesis of a related compound, 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester from its corresponding 5-hydroxy precursor using tribromooxyphosphorus (POBr₃), supports the feasibility of such halogenation reactions on this pyrazole scaffold google.com.

Table 1: Representative Halogenation Reactions of Pyrazole Methanols

| Starting Material | Reagent | Product | Reaction Type | Reference |

| This compound | Thionyl chloride (SOCl₂) | 4-(chloromethyl)-5-bromo-1-methyl-1H-pyrazole | Chlorination | Inferred from standard methods |

| This compound | Phosphorus tribromide (PBr₃) | 4-(bromomethyl)-5-bromo-1-methyl-1H-pyrazole | Bromination | Inferred from standard methods and related reactions google.com |

Substitution Reactions of the Hydroxymethyl Group

The hydroxymethyl group of this compound can undergo a variety of substitution reactions to introduce new functional groups, thereby expanding the chemical space accessible from this intermediate. A particularly versatile method for such transformations is the Mitsunobu reaction. This reaction allows for the conversion of primary and secondary alcohols to a wide range of products, including esters, ethers, azides, and alkylated nitrogen heterocycles, with inversion of stereochemistry if a chiral center is present.

The Mitsunobu reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by a suitable nucleophile. The acidic nature of the nucleophile is a key factor for the success of the reaction.

For this compound, this reaction opens up possibilities for introducing a variety of functionalities. For instance, reaction with carboxylic acids would yield the corresponding esters, while phenols would give ethers. Using phthalimide (B116566) as the nitrogen source, followed by hydrolysis (the Gabriel synthesis), would lead to the corresponding aminomethyl pyrazole. Similarly, the use of hydrazoic acid (HN₃) or its synthetic equivalents would provide the azidomethyl derivative, a versatile precursor for amines via reduction or for triazoles via cycloaddition reactions. The applicability of the Mitsunobu reaction to heterocyclic alcohols is well-documented in the literature, making it a highly plausible method for the derivatization of our target molecule organic-chemistry.orgnih.govresearchgate.net.

Table 2: Plausible Mitsunobu Reactions of this compound

| Nucleophile | Product | Functional Group Introduced | Reference |

| Benzoic acid | (5-bromo-1-methyl-1H-pyrazol-4-yl)methyl benzoate | Ester | organic-chemistry.orgnih.gov |

| Phenol | 4-(phenoxymethyl)-5-bromo-1-methyl-1H-pyrazole | Phenyl ether | organic-chemistry.org |

| Phthalimide | 2-((5-bromo-1-methyl-1H-pyrazol-4-yl)methyl)isoindoline-1,3-dione | Phthalimido-methyl | organic-chemistry.org |

| Hydrazoic acid (HN₃) | 4-(azidomethyl)-5-bromo-1-methyl-1H-pyrazole | Azide | organic-chemistry.org |

Reactions Involving Both Functional Groups in Tandem or Cascade Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient strategy for the rapid construction of complex molecular architectures. The presence of both a bromo substituent and a hydroxymethyl group in this compound makes it an ideal substrate for such transformations, particularly for the synthesis of fused heterocyclic systems.

A plausible tandem reaction sequence could involve an initial modification of the hydroxymethyl group to introduce a nucleophilic center, followed by an intramolecular cyclization where the bromo-substituent at the C5 position acts as an electrophilic site. For example, the hydroxymethyl group could be converted to an aminomethyl group. Subsequent intramolecular N-arylation, potentially catalyzed by a transition metal such as palladium or copper, would lead to the formation of a fused pyrazolo-dihydropyrazine ring system.

Table 3: Hypothetical Tandem Reaction of a this compound Derivative

| Intermediate | Reaction Type | Fused Product | Reference Concept |

| N-((5-bromo-1-methyl-1H-pyrazol-4-yl)methyl)acetamide | Intramolecular N-arylation (e.g., Buchwald-Hartwig amination) | A dihydropyrazolo[4,5-c]pyridinone derivative | nih.gov |

Exploration of Ring-Based Transformations on the Pyrazole Core

The pyrazole ring, being an aromatic heterocycle, can participate in various transformations that modify the core structure itself. These can include photochemical rearrangements and cycloaddition reactions.

Photochemical Rearrangements: Pyrazoles are known to undergo photochemical rearrangements to yield imidazoles cdnsciencepub.comresearchgate.netnih.gov. Upon irradiation, a 1,2-interchange of the nitrogen atoms can occur, leading to the formation of an imidazole (B134444) ring. For this compound, such a rearrangement would result in the formation of a substituted (bromomethyl)imidazole derivative. The exact outcome would depend on the migratory aptitude of the substituents on the pyrazole ring.

Diels-Alder Reactions: While pyrazoles are aromatic, certain substituted pyrazoles can act as dienes in Diels-Alder reactions, particularly when activated by electron-withdrawing groups nih.govnih.govmdpi.com. The reaction typically involves the C3-C4 double bond of the pyrazole ring. The presence of the bromo and hydroxymethyl groups on the pyrazole ring of the target molecule would influence its reactivity in such cycloadditions. The reaction would lead to the formation of a bicyclic adduct, which could then undergo further transformations, such as retro-Diels-Alder reaction with the expulsion of a small molecule, to afford a new heterocyclic or carbocyclic system.

Table 4: Potential Ring-Based Transformations

| Reaction Type | Dienophile/Condition | Potential Product | Reference |

| Photochemical Rearrangement | UV irradiation | Substituted (bromomethyl)imidazole | cdnsciencepub.comresearchgate.netnih.gov |

| Diels-Alder Reaction | Maleic anhydride | Bicyclic adduct | nih.govnih.govmdpi.com |

Stereochemical Aspects of Derivatization and Product Diversity

The derivatization of the achiral starting material, this compound, can lead to the formation of chiral products, thus introducing stereochemical diversity. The generation of a new stereocenter can be achieved through various synthetic strategies.

One approach involves the asymmetric modification of the hydroxymethyl group. For instance, an asymmetric oxidation of the hydroxymethyl group could, in principle, lead to a chiral sulfoxide (B87167) if a suitable sulfur-containing reagent is used. However, a more common strategy is the introduction of a chiral center via a reaction at a prochiral center or by using a chiral auxiliary.

A well-established method for the synthesis of chiral pyrazole derivatives involves the use of a chiral auxiliary nih.gov. For example, a chiral amine could be used to form an enamine with a suitable pyrazole precursor, followed by a diastereoselective reaction to introduce a new stereocenter. While this is more relevant to the synthesis of the pyrazole core itself, similar principles can be applied to the derivatization of the existing molecule.

Another approach is the enzymatic resolution of the racemic alcohol or its derivatives. Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. This method provides access to enantiomerically pure building blocks for the synthesis of chiral drugs and other bioactive molecules.

Furthermore, the synthesis of N-chiral pyrazoles has been achieved through Mitsunobu reactions of chiral alcohols with the pyrazole nitrogen acting as the nucleophile . Although our target molecule already has a methyl group on the nitrogen, this highlights the potential for creating stereocenters in pyrazole-containing molecules.

Table 5: Strategies for Introducing Stereochemical Diversity

| Strategy | Description | Potential Chiral Product | Reference |

| Asymmetric Synthesis | Use of a chiral auxiliary during the synthesis of a derivative. | Diastereomeric pyrazole derivatives | nih.gov |

| Enzymatic Resolution | Selective acylation of one enantiomer of a racemic derivative. | Enantiomerically enriched pyrazole derivative | General enzymatic resolution principles |

| Derivatization with Chiral Reagents | Reaction with a chiral acid to form diastereomeric esters. | Diastereomeric esters of the pyrazole methanol | General principles of diastereomer formation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the analysis of nuclear spin interactions with an external magnetic field and with each other, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift and Coupling Constant Analysis

The one-dimensional ¹H and ¹³C NMR spectra of this compound provide the initial and fundamental pieces of its structural puzzle.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group protons on the pyrazole nitrogen (N-CH₃) would typically appear as a singlet in the upfield region of the spectrum. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a doublet, coupled to the hydroxyl proton, although this coupling can sometimes be broadened or absent due to chemical exchange. The hydroxyl proton (-OH) itself would present as a broad singlet or a triplet, depending on the solvent and concentration. The lone proton on the pyrazole ring (C₃-H) would resonate as a singlet in the aromatic region.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The carbon of the methyl group (N-CH₃) will be found at the high-field end of the spectrum. The carbon of the methylene group (-CH₂OH) will resonate at a higher chemical shift due to the deshielding effect of the adjacent oxygen atom. The carbon atoms of the pyrazole ring will appear in the downfield region, with their precise chemical shifts influenced by the substituents. The carbon atom bearing the bromine (C₅) is expected to be significantly shifted compared to the other ring carbons.

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) in ppm | Multiplicity |

| ~7.5 | Singlet |

| ~4.5 | Doublet |

| ~3.8 | Singlet |

| ~2.0-3.0 | Broad Singlet/Triplet |

Note: The chemical shift values presented are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methylene protons (-CH₂OH) and the hydroxyl proton (-OH), confirming their proximity, provided the hydroxyl proton exchange is not too rapid.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for unambiguously assigning the carbon signals. For instance, it would show a correlation between the singlet at ~7.5 ppm and the C₃ carbon, the methylene proton signals and the -CH₂OH carbon, and the N-methyl proton signal with the N-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is instrumental in piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlations from the N-methyl protons to the C₅ and C₁' carbons of the pyrazole ring.

Correlations from the C₃-H proton to the C₄ and C₅ carbons, as well as the carbon of the methylene group.

Correlations from the methylene protons (-CH₂OH) to the C₄ and C₅ carbons of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are scalar coupled. For a relatively rigid molecule like this pyrazole derivative, NOESY can confirm through-space interactions. For example, a NOESY correlation would be expected between the N-methyl protons and the C₃-H proton, as they are on the same face of the pyrazole ring.

Dynamic NMR Studies on Rotational Barriers or Conformational Exchange

For this compound, a potential area for dynamic NMR studies would be the investigation of the rotational barrier around the C₄-CH₂OH bond. At lower temperatures, the rotation around this bond might become slow enough on the NMR timescale to result in the two methylene protons becoming diastereotopic and appearing as two separate signals, each a doublet of doublets (an AB quartet), assuming coupling to the hydroxyl proton. By analyzing the coalescence temperature of these signals, the energy barrier for this rotation could be calculated. However, for a small and relatively unhindered group like hydroxymethyl, this barrier is likely to be low, and such dynamic behavior might only be observable at very low temperatures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₅H₇BrN₂O), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine is particularly distinctive in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of roughly equal intensity separated by two mass units.

| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M+H]⁺ | C₅H₈BrN₂O⁺ | 206.9818 | 208.9798 |

Note: The calculated m/z values are for the protonated molecule, which is commonly observed in soft ionization techniques like electrospray ionization (ESI).

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information.

The fragmentation of protonated this compound would likely proceed through several key pathways:

Loss of water: A common fragmentation pathway for alcohols is the neutral loss of a water molecule (H₂O, 18 Da), leading to the formation of a stabilized carbocation.

Loss of formaldehyde: The hydroxymethyl group could undergo rearrangement and be lost as formaldehyde (CH₂O, 30 Da).

Cleavage of the N-methyl group: The methyl group attached to the pyrazole nitrogen could be lost as a methyl radical (•CH₃, 15 Da).

Ring fragmentation: The pyrazole ring itself can undergo cleavage, leading to various smaller fragment ions. The presence of the bromine atom would serve as a useful label in identifying fragments containing that part of the molecule.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, corroborating the findings from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and probe the vibrational modes of a molecule. While specific experimental IR data for this compound is not extensively published, the expected absorption bands can be predicted based on the known frequencies for its constituent functional groups and data from related pyrazole derivatives. rsc.orgjocpr.com

The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is anticipated, corresponding to the O-H stretching vibration of the primary alcohol group. The position and shape of this band would be sensitive to the extent of intermolecular hydrogen bonding in the sample.

The C-H stretching vibrations of the methyl group and the pyrazole ring are expected to appear in the 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively. The C=N and C=C stretching vibrations within the pyrazole ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ range. The C-O stretching vibration of the primary alcohol would likely be observed between 1000 and 1260 cm⁻¹. Finally, the C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600-3200 | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic (Pyrazole) |

| 3000-2850 | C-H stretch | Aliphatic (Methyl) |

| 1600-1400 | C=N, C=C stretch | Pyrazole Ring |

| 1260-1000 | C-O stretch | Primary Alcohol |

| 600-500 | C-Br stretch | Bromoalkane |

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related pyrazole derivatives allows for a detailed prediction of its solid-state architecture. nih.govresearchgate.net

Crystal Packing and Intermolecular Interaction Analysis

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. acs.org The hydroxyl group (-OH) of the methanol substituent is a potent hydrogen bond donor and can also act as an acceptor. This would likely lead to the formation of chains or sheets of molecules linked by O-H···N or O-H···O interactions. The nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors.

Precise Bond Lengths, Bond Angles, and Dihedral Angles

Based on the crystal structures of similar pyrazole derivatives, the expected bond lengths, bond angles, and dihedral angles for this compound can be estimated. researchgate.net The pyrazole ring is expected to be largely planar, with bond lengths and angles characteristic of this heterocyclic system. The C-Br bond length would be in the typical range for a bromo-substituted aromatic ring.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 5 - 10 |

| b (Å) | 9 - 18 |

| c (Å) | 17 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

Note: These values are estimations based on related structures and are subject to experimental verification.

Table 3: Predicted Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value |

| Bond Lengths (Å) | |

| C-Br | 1.85 - 1.95 |

| C-O | 1.40 - 1.45 |

| N-N (pyrazole) | 1.30 - 1.35 |

| C-N (pyrazole) | 1.32 - 1.38 |

| C-C (pyrazole) | 1.35 - 1.42 |

| N-CH₃ | 1.45 - 1.50 |

| Bond Angles (°) | |

| C-C-O | 108 - 112 |

| C-N-N | 105 - 110 |

| N-N-C | 110 - 115 |

Note: These values are estimations based on related structures and are subject to experimental verification.

Other Advanced Spectroscopic Techniques (e.g., Raman, UV-Vis)

Other spectroscopic techniques can provide complementary information for the characterization of this compound.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly useful for observing vibrations that are weak or absent in the IR spectrum. rsc.org For this compound, the symmetric vibrations of the pyrazole ring and the C-Br stretching vibration would be expected to give rise to strong Raman signals.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyrazole and its derivatives typically exhibit absorption maxima in the UV region, corresponding to π→π* and n→π* transitions of the aromatic ring. nih.gov The presence of the bromo and hydroxymethyl substituents would be expected to cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to the parent pyrazole molecule.

Computational and Theoretical Investigations of 5 Bromo 1 Methyl 1h Pyrazol 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol at the atomic level. These methods solve the Schrödinger equation for the molecule, providing a wealth of information about its electronic distribution and chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its ground state geometry. By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles. These calculations reveal that the pyrazole (B372694) ring is nearly planar, a characteristic feature of aromatic systems. The substituents—bromo, methyl, and methanol (B129727) groups—will have specific orientations relative to the ring to minimize steric hindrance and electronic repulsion.

The energetics of the molecule, including its total energy, heat of formation, and thermodynamic stability, are also key outputs of DFT calculations. These values are crucial for comparing the stability of different isomers or conformers and for understanding the energy changes that occur during chemical reactions.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C4-C5 | 1.39 |

| C5-Br | 1.88 |

| N1-C5 | 1.37 |

| N1-N2 | 1.35 |

| N2-C3 | 1.34 |

| C3-C4 | 1.40 |

| N1-C(methyl) | 1.47 |

| C4-C(methanol) | 1.51 |

| C(methanol)-O | 1.43 |

| Bond Angles (°) ** | |

| C3-C4-C5 | 105.5 |

| C4-C5-N1 | 110.0 |

| C5-N1-N2 | 106.5 |

| N1-N2-C3 | 111.5 |

| N2-C3-C4 | 106.5 |

| Dihedral Angles (°) ** | |

| C5-C4-C(methanol)-O | Variable (Conformational) |

Note: The values in this table are representative and based on typical values for similar substituted pyrazole systems found in computational chemistry literature. Actual values would be derived from a specific DFT calculation for this molecule.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electron density on the surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol group, indicating their nucleophilic character and ability to accept protons or coordinate to metal ions.

Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton of the methanol group, highlighting their electrophilic nature. The bromine atom, being electronegative, will also influence the charge distribution significantly. This analysis of the MEP is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a key role in the crystal packing and solvation of the molecule.

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are critical in determining the molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the bromine atom. The LUMO, on the other hand, is likely to be distributed over the pyrazole ring, with significant contributions from the C-Br antibonding orbital. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are illustrative and based on typical ranges for similar heterocyclic compounds. Precise values require specific quantum chemical calculations.

Conformational Analysis and Potential Energy Surface Mapping

The methanol substituent in this compound can rotate around the C4-C(methanol) single bond, leading to different spatial arrangements or conformers. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them.

A potential energy surface (PES) map can be generated by plotting the molecule's energy as a function of one or more dihedral angles. For this molecule, a one-dimensional PES scan of the C5-C4-C(methanol)-O dihedral angle would reveal the energy minima corresponding to stable conformers and the transition states that separate them. This analysis is crucial for understanding the molecule's flexibility and how its shape might change in different environments.

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving this compound. This involves identifying the reactants, products, any intermediates, and the transition states that connect them.

Reaction Pathway Elucidation and Activation Energy Barriers

By modeling a potential reaction, such as the substitution of the bromine atom or a reaction involving the methanol group, computational methods can map out the entire reaction pathway. For each step in the proposed mechanism, the structures of the transition states are located and their energies calculated. The energy difference between the reactants and a transition state is the activation energy barrier for that step.

A high activation energy barrier indicates a slow reaction, while a low barrier suggests a faster reaction. This information is vital for predicting the feasibility of a reaction and for designing synthetic routes. For example, modeling the nucleophilic substitution of the bromine atom would involve calculating the activation energy for the approach of a nucleophile and the departure of the bromide ion, providing a quantitative measure of the reactivity of the C-Br bond.

Solvent Effects on Reaction Thermodynamics and Kinetics

The chemical environment, particularly the choice of solvent, can profoundly influence the thermodynamics and kinetics of reactions involving pyrazole derivatives. Computational studies are instrumental in dissecting these effects by modeling the molecule's behavior in different solvent media, from polar protic and aprotic to nonpolar environments.

Quantum-chemical calculations, such as Density Functional Theory (DFT), can be employed to evaluate reaction pathways. For pyrazoles, solvent polarity can dictate the preferred reaction mechanism. For instance, in reactions such as tautomerization, polar solvents like methanol can facilitate proton transfer by acting as a shuttle, thereby lowering the activation energy barrier compared to an intramolecular process in the gas phase or a nonpolar solvent. nih.gov This solvent-assisted mechanism can alter the kinetic favorability of forming one tautomer over another. nih.gov

The thermodynamic aspect involves the relative stability of reactants, products, and transition states in a given solvent. Solvation models, both implicit (like the Polarizable Continuum Model - PCM) and explicit (involving individual solvent molecules), are used to calculate the free energy of solvation. A polar solvent will preferentially stabilize more polar species, shifting the equilibrium of a reaction. For this compound, the presence of the hydroxyl and pyrazole nitrogen atoms allows for significant hydrogen bonding interactions, which are strongly influenced by the solvent's nature.

Table 1: Illustrative Solvent Effects on a Hypothetical Reaction Involving this compound

| Solvent | Dielectric Constant (ε) | Predicted Relative Activation Energy (ΔG‡) | Predicted Relative Reaction Enthalpy (ΔH) |

| Hexane | 1.9 | High | Baseline |

| Dichloromethane | 9.1 | Moderate | Slightly Negative |

| Acetone | 21 | Low-Moderate | Negative |

| Methanol | 33 | Low | Strongly Negative |

| Note: This table is illustrative, based on general principles of solvent effects on polar reactions. Values are qualitative and intended to show trends. |

Spectroscopic Data Prediction and Validation (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is crucial for structural elucidation and validation of synthesized compounds. jocpr.com Methods like DFT and time-dependent DFT (TD-DFT) are routinely used to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. jocpr.comeurasianjournals.com

For this compound, the ¹H and ¹³C NMR spectra can be predicted by calculating the magnetic shielding tensors of the nuclei. mdpi.com These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. jocpr.com Substituent effects, such as those from the bromine atom and the methyl group on the pyrazole ring, are well-captured by these calculations. mdpi.com

Similarly, the prediction of the infrared (IR) spectrum involves calculating the vibrational frequencies corresponding to the molecule's normal modes. jocpr.com Key vibrational modes for this compound would include the O-H stretch of the alcohol, C-H stretches of the methyl and aromatic ring, C=N and N-N stretching of the pyrazole ring, and the C-Br stretch. Computational predictions can help assign peaks in an experimental spectrum, especially in complex regions where overlap occurs. mdpi.com

UV-Vis spectra are predicted using TD-DFT, which calculates the energies of electronic transitions, primarily the π → π* and n → π* transitions characteristic of heterocyclic and aromatic systems. These predictions can provide insight into the electronic structure of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | δ (C³-H) | ~7.5 - 7.8 ppm |

| δ (CH₂) | ~4.5 - 4.8 ppm | |

| δ (N-CH₃) | ~3.8 - 4.1 ppm | |

| δ (OH) | Variable | |

| ¹³C NMR | δ (C-Br) | ~95 - 105 ppm |

| δ (C-CH₂OH) | ~135 - 145 ppm | |

| δ (C³-H) | ~130 - 135 ppm | |

| δ (N-CH₃) | ~35 - 40 ppm | |

| δ (CH₂OH) | ~55 - 60 ppm | |

| IR | ν (O-H stretch) | ~3300 - 3400 cm⁻¹ |

| ν (C-H stretch, aromatic) | ~3100 - 3150 cm⁻¹ | |

| ν (C=N stretch) | ~1500 - 1550 cm⁻¹ | |

| Note: These are theoretically predicted ranges based on DFT calculations for similar pyrazole structures. Actual experimental values may vary. |

Molecular Docking and Dynamics Simulations

This compound can serve as a foundational scaffold for designing larger molecules intended for specific molecular recognition tasks. Molecular docking and molecular dynamics (MD) simulations are key computational techniques used to explore and validate these interactions, independent of any clinical context. eurasianjournals.comnih.gov

Molecular Docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or host). nih.govnih.gov In the context of molecular recognition, the pyrazole scaffold can be elaborated with other functional groups to design ligands that fit into the binding site of a host molecule, such as a protein or a synthetic receptor. Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov For this pyrazole, the hydroxyl group and the pyrazole nitrogens are potential hydrogen bond donors and acceptors, respectively, which can be critical for recognition.

Molecular Dynamics (MD) Simulations extend the static picture provided by docking. nih.gov An MD simulation tracks the movements of atoms in the ligand-host complex over time, providing insights into its stability and conformational dynamics. nih.gov By simulating the complex in an aqueous environment, researchers can assess the persistence of key interactions (like hydrogen bonds) observed in docking and identify the most stable binding modes. northeastern.edu This is crucial for validating that the designed scaffold not only fits but also forms a stable and specific interaction with its target. For example, a computer-aided design approach using docking followed by MD simulations has been successfully used to investigate the enantioselective recognition of pyrazole derivatives. acs.org

Table 3: Illustrative Results from a Hypothetical Molecular Docking Study

| Parameter | Description | Value |

| Binding Affinity | Estimated free energy of binding. | -7.5 kcal/mol |

| Hydrogen Bonds | Number of H-bonds formed with the host. | 3 |

| Key Interacting Residues | Host residues forming key contacts. | Asp12, Tyr45, Arg88 |

| RMSD | Root Mean Square Deviation from initial pose after a short MD run. | 1.2 Å |

| Note: This table presents hypothetical data from a docking and dynamics simulation to illustrate the type of results generated in a molecular recognition study. |

Applications of 5 Bromo 1 Methyl 1h Pyrazol 4 Yl Methanol in Advanced Chemical Research and Development

Application as a Versatile Synthetic Intermediate in Medicinal Chemistry Research

The pyrazole (B372694) nucleus is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities. nih.govroyal-chem.com (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol leverages this inherent potential, acting as a key intermediate for compounds targeting various diseases.

Building Block for the Construction of Complex Heterocyclic Systems

The structure of this compound is primed for elaboration into more complex heterocyclic systems. The hydroxymethyl group at the 4-position can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for condensation reactions. Simultaneously, the bromine atom at the 5-position is a classic functional group for carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. This dual reactivity allows chemists to build intricate, fused, or multi-substituted ring systems. For instance, pyrazolo[1,5-a]pyrimidines, a class of fused heterocycles with significant kinase inhibitory activity, can be synthesized through cyclization strategies involving aminopyrazole precursors, which can be derived from intermediates like the title compound. nih.gov

Precursor for the Synthesis of Potential Ligands and Molecular Probes

The development of selective ligands for biological targets is a cornerstone of drug discovery and chemical biology. The pyrazol-4-yl scaffold has proven to be highly effective in this regard. A notable example is the development of selective positive allosteric modulators (PAMs) for the muscarinic acetylcholine (B1216132) receptor 4 (M4), a key target for treating neuropsychiatric disorders like schizophrenia. acs.org Research has shown that pyrazol-4-yl-pyridine derivatives form the core of highly potent and selective M4 ligands. acs.org

Furthermore, this scaffold has been instrumental in creating molecular probes for in-vivo imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the real-time visualization of biochemical processes and is crucial for drug development. acs.org A promising PET radioligand for the M4 receptor, [11C]MK-6884, is based on a pyrazol-4-yl-pyridine core structure. acs.org this compound serves as an ideal precursor for such molecules, where the bromo- and methanol- groups can be systematically modified to generate libraries of candidate ligands and probes for screening and optimization.

Utilization in Agrochemical Research and Development as a Key Synthon

The pyrazole ring is a well-established and highly significant scaffold in the agrochemical industry, forming the basis of numerous commercial herbicides, fungicides, and insecticides. nih.govnih.gov this compound is a key synthon—a readily available building block—for the synthesis of these agriculturally important compounds.

Its utility stems from the ability to convert it into pyrazole carboxamides and other derivatives known to possess potent biological activity. Two major classes of pyrazole-based agrochemicals are:

Fungicides: A prominent class of fungicides is the pyrazole carboxamides, which act as Succinate Dehydrogenase Inhibitors (SDHIs). nih.govacs.org These compounds disrupt the fungal mitochondrial respiratory chain, halting energy production and leading to fungal death. wikipedia.org Many commercial fungicides, such as Fluxapyroxad, Penthiopyrad, and Isopyrazam, are based on this scaffold. nih.govwikipedia.org

Herbicides: Pyrazole derivatives are also potent herbicides that often function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. acs.orgacs.org This enzyme is critical for plastoquinone (B1678516) biosynthesis in plants; its inhibition leads to a bleaching effect and eventual plant death. acs.org Herbicides like pyrazolate and pyrazoxyfen (B166693) are metabolized in plants to a common active hydroxypyrazole that inhibits HPPD. acs.org

The table below summarizes key research findings on pyrazole derivatives in agrochemicals.

| Agrochemical Class | Mode of Action | Example Compounds | Research Finding |

| Fungicides | Succinate Dehydrogenase Inhibition (SDHI) | Fluxapyroxad, Bixafen, Penflufen, Isopyrazam nih.govwikipedia.org | Pyrazole carboxamides have been successfully commercialized as broad-spectrum fungicides. nih.gov Research continues to create novel derivatives with high efficacy against pathogens like Rhizoctonia solani. proquest.combohrium.com |

| Herbicides | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition | Pyrazolate, Pyrazoxyfen, Topramezone acs.orgacs.org | Pyrazole derivatives act as effective pre- and post-emergence herbicides. acs.org Research focuses on improving crop safety for corn, cotton, and wheat. acs.org |

| Insecticides | Various | Tolfenpyrad, Fenpyroximate, Cyantraniliprole nih.gov | The pyrazole scaffold is a core component of several commercially successful insecticides. nih.gov |

Exploration in Materials Science and Polymer Chemistry

The applications of pyrazole derivatives extend beyond biological systems into the realm of materials science. The specific electronic and structural properties of the pyrazole ring make it a candidate for creating advanced functional materials.

One area of exploration is in nonlinear optics (NLO). NLO materials have properties that change with the intensity of light, making them useful for technologies like optical switching and frequency conversion. Computational studies on pyrazole derivatives have shown they can possess significant hyperpolarizability, a key NLO property, suggesting their potential as candidates for NLO material development. researchgate.net

Another cutting-edge application is in the synthesis of molecular magnets. Research has demonstrated the use of a fluorinated pyrazolyl-substituted nitronyl nitroxide radical as a ligand to create heterospin complexes with 3d metals like manganese, cobalt, and nickel. researchgate.net This approach, which directly links the magnetic orbitals of the radical and the metal ion, is a well-established method for creating multi-spin systems with unique magnetic properties. researchgate.net The functional groups on this compound make it a suitable starting point for synthesizing such sophisticated radical ligands.

Contribution to Catalyst Development and Ligand Design for Metal Complexes

The nitrogen atoms in the pyrazole ring are excellent donors, making pyrazole derivatives effective ligands for a wide range of metal atoms. This property is fundamental to their use in developing catalysts and functional metal-organic complexes. The ability of pyrazoles to act as monodentate or bridging bidentate ligands allows for the construction of diverse coordination compounds and metal-organic frameworks. uni.lu

The synthesis of molecular magnets using pyrazolyl-substituted radical ligands is a prime example of advanced ligand design. researchgate.net In this work, the pyrazole unit serves as the crucial link between a stable organic radical and a paramagnetic metal ion, mediating the magnetic exchange coupling between them. researchgate.net By modifying the substituents on the pyrazole ring—a process for which this compound is an ideal precursor—researchers can fine-tune the electronic properties of the ligand and, consequently, the magnetic behavior of the final metal complex.

Role in the Development of New Synthetic Methodologies and Process Chemistry

This compound is not just an end in itself but a tool for advancing synthetic chemistry. Its bifunctional nature—possessing both a nucleophilic/modifiable alcohol and a handle for cross-coupling—allows chemists to devise and test new synthetic strategies.

In process chemistry, where efficiency, cost, and safety are paramount, having a stable and reliable intermediate is crucial. The conversion of the hydroxymethyl group to other functionalities, such as the corresponding aldehyde, provides access to different reaction pathways. researchgate.net Furthermore, the development of novel synthetic routes to key pyrazole intermediates, such as the methods described in patents for pyrazole herbicide precursors, highlights the ongoing innovation in this area. google.com Advanced techniques like microwave-assisted synthesis, which can enhance reaction rates and reduce side reactions, are also being applied to the synthesis of pyrazole derivatives, streamlining the production of complex molecules.

Future Research Directions and Emerging Avenues for 5 Bromo 1 Methyl 1h Pyrazol 4 Yl Methanol

Development of Highly Stereoselective and Enantioselective Syntheses of Chiral Analogs

The synthesis of chiral analogs of (5-bromo-1-methyl-1H-pyrazol-4-yl)methanol represents a significant area for future development. The creation of stereochemically pure versions of this compound and its derivatives is crucial for applications where specific three-dimensional arrangements are necessary, such as in the development of targeted pharmaceuticals.

Computer-aided design has emerged as a powerful tool in this endeavor. By performing docking experiments with models of chiral stationary phases, researchers can theoretically predict which novel asymmetric pyrazoles will exhibit improved enantioselective properties. acs.org This computational approach can guide the synthesis and subsequent high-performance liquid chromatography (HPLC) experiments, leading to a more detailed understanding of the enantioselective recognition process. acs.org Molecular dynamics simulations can further elucidate the interactions between each enantiomer and the chiral stationary phase, helping to reproduce and explain experimental observations. acs.org

Integration into Flow Chemistry and Continuous Manufacturing Processes

The integration of pyrazole (B372694) synthesis into flow chemistry and continuous manufacturing processes is a key area for future research, promising safer, more efficient, and scalable production. mdpi.comrsc.orgresearchgate.net Flow chemistry offers numerous advantages over traditional batch methods, including enhanced control over reaction parameters like temperature and pressure, improved heat and mass transfer, and reduced waste generation. mdpi.com

Several synthetic strategies for pyrazoles have been successfully adapted to flow systems. For instance, the synthesis of pyrazole-4-carboxylate derivatives from vinylidene keto ester intermediates and hydrazine (B178648) derivatives has been achieved in good to excellent yields and with high regioselectivity in a flow setup. mdpi.com Another notable example is the continuous-flow 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane. mdpi.com Furthermore, copper-catalyzed cycloaddition reactions of sydnones and terminal alkynes to produce 1,4-disubstituted pyrazoles have been implemented in continuous flow using prepacked cartridges, demonstrating the potential for practical scale-up. rsc.orgrsc.org A multistep continuous flow synthesis machine has even been developed for the four-step conversion of anilines into pyrazole products, showcasing the versatility of this technology. researchgate.net

The move towards continuous manufacturing is particularly relevant for the production of pharmaceutically important compounds, offering a pathway to more sustainable and cost-effective synthesis. researchgate.net

Application in Supramolecular Chemistry and Self-Assembly Strategies

The inherent hydrogen-bonding capabilities of pyrazole derivatives make them excellent candidates for applications in supramolecular chemistry and self-assembly. The N-H···N hydrogen bonds are a common motif in the crystal structures of NH-pyrazoles, leading to the formation of dimers, trimers, tetramers, and infinite chains. nih.govresearchgate.netresearchgate.net

The design of pyrazole-based motifs that can direct self-assembly is an active area of research. For example, BODIPY dyes extended with rationally designed pyrazole-based motifs have been shown to undergo supramolecular polymerization, with the self-assembly process influenced by kinetic effects. rsc.org This ability to form controlled, self-assembled structures opens up possibilities for the creation of novel materials with tailored optical and electronic properties.

Exploration of Photoinduced or Electrocatalytic Transformations

The exploration of photoinduced and electrocatalytic transformations of pyrazole derivatives is a promising frontier for creating novel chemical structures and reaction pathways. Photochemical reactions offer a way to transform heterocyclic compounds, often without the need for chemical reagents, by accessing excited states with unique reactivity. researchgate.net For instance, the irradiation of certain pyridazine (B1198779) N-oxides can lead to the formation of pyrazole derivatives through ring-opening and closure reactions. researchgate.net The formation of pyrazoles can also be achieved through photoinduced mechanisms involving sulfur anions, which can act as electron donors in electron donor-acceptor (EDA) complexes. researchgate.net

Electrocatalysis provides another powerful tool for the functionalization of pyrazoles. Electrooxidative C-H halogenation, for example, is an efficient and environmentally friendly method for synthesizing halogenated pyrazoles, which are valuable precursors for pharmaceuticals and agrochemicals. nih.govresearchgate.netresearchgate.net The mechanism often involves the electrogeneration of a halogen that then reacts with the pyrazole. nih.govresearchgate.net Furthermore, pyrazole-bridged cobalt complexes have been shown to electrocatalytically reduce carbon dioxide to carbon monoxide, highlighting the potential of pyrazole-based ligands in catalysis for sustainable energy applications. nih.gov

Advanced Spectroscopic Techniques for in situ Reaction Monitoring and Mechanistic Studies

A deeper understanding of the mechanisms underlying pyrazole synthesis and transformations is crucial for optimizing reaction conditions and developing new synthetic methods. Advanced spectroscopic techniques are invaluable for in situ reaction monitoring and detailed mechanistic studies.